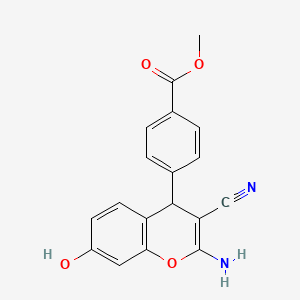

methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate

Beschreibung

Herstellungsmethoden

Die Synthese von Methyl-4-(2-Amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoat umfasst typischerweise einen mehrstufigen Prozess. Eine gängige Methode ist die Domino-Knoevenagel-Michael-Cyclisierungsreaktion. Diese Methode beinhaltet die Reaktion von aromatischen Aldehyden, Resorcin und Malonitril in Gegenwart einer katalytischen Menge an Natriumcarbonat unter Mahlbedingungen. Dieser Ansatz ist effizient und umweltfreundlich, wodurch er sich für die industrielle Produktion eignet.

Eigenschaften

CAS-Nummer |

354554-77-1 |

|---|---|

Molekularformel |

C18H14N2O4 |

Molekulargewicht |

322.3 g/mol |

IUPAC-Name |

methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate |

InChI |

InChI=1S/C18H14N2O4/c1-23-18(22)11-4-2-10(3-5-11)16-13-7-6-12(21)8-15(13)24-17(20)14(16)9-19/h2-8,16,21H,20H2,1H3 |

InChI-Schlüssel |

GCODKRONMMOXPJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |

Löslichkeit |

46.3 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate typically involves a multi-step process. One common method is the domino Knoevenagel-Michael-cyclization reaction. This method involves the reaction of aromatic aldehydes, resorcinol, and malononitrile in the presence of a catalytic amount of sodium carbonate under grinding conditions . This approach is efficient and environmentally friendly, making it suitable for industrial production.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-4-(2-Amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoat hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung weist signifikante biologische Aktivitäten auf, darunter antimikrobielle, anticancerogene und antioxidative Eigenschaften

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-(2-Amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann bestimmte Enzyme hemmen, die DNA-Replikation stören und Apoptose in Krebszellen induzieren. Die Chromenringstruktur ermöglicht es ihr, mit verschiedenen biologischen Molekülen zu interagieren, was zu ihren vielfältigen biologischen Aktivitäten führt.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that derivatives of 4H-chromenes exhibit significant anticancer activity. A study highlighted that compounds similar to methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate demonstrated superior efficacy against certain cancer cell lines compared to established chemotherapeutic agents like cisplatin and topotecan. Specifically, derivatives were tested against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antifungal Activity

In addition to its anticancer properties, this compound has been evaluated for antifungal activity. The compound was found to be effective against several strains of Candida, with minimal inhibitory concentrations comparable to fluconazole, a common antifungal medication. This suggests its potential as a therapeutic agent in treating fungal infections .

Enzyme Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cancer and fungal cell growth:

- Topoisomerase Inhibition : The compound interacts with topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis .

- Cytochrome P450 Inhibition : It also shows potential as an inhibitor of cytochrome P450 enzymes, which play a significant role in the metabolism of various substances, including drugs. This inhibition can affect the growth of fungal cells by disrupting their metabolic processes .

Study on Anticancer Activity

A notable study synthesized various 2-amino-3-cyano-4H-chromenes and tested them for anticancer properties. Compounds derived from this synthesis exhibited higher activity than traditional chemotherapeutics against specific cancer cell lines. The results were supported by molecular docking studies that illustrated the binding affinity of these compounds to target enzymes .

Antifungal Efficacy Assessment

In another study focusing on antifungal activity, this compound was assessed against multiple Candida species. The findings indicated that it possessed antifungal properties that could be harnessed for therapeutic use, especially in cases resistant to conventional treatments .

Wirkmechanismus

The mechanism of action of methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells . The chromene ring structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Methyl-4-(2-Amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoat ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig. Zu ähnlichen Verbindungen gehören:

4-Hydroxycumarin: Bekannt für seine gerinnungshemmende Eigenschaften.

2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromen-3-carbonitril: Zeigt eine breite antimikrobielle Aktivität.

Methyl-3-aminobenzoat: Wird in verschiedenen organischen Synthesen verwendet.

Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten, was die Einzigartigkeit von Methyl-4-(2-Amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoat hervorhebt.

Biologische Aktivität

Methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate, also known by its CAS number 354554-77-1, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antifungal properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H14N2O4

- Molar Mass : 322.3148 g/mol

- Structure : The compound features a chromene core with amino, cyano, and hydroxy functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Topoisomerase Inhibition : Similar compounds in the chromene family have shown efficacy as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription in cancer cells .

- Antifungal Activity : The compound has demonstrated antifungal properties against various Candida species, potentially through inhibition of CYP51, an enzyme involved in ergosterol biosynthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound was evaluated against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines.

- Results : It exhibited higher cytotoxicity compared to established chemotherapeutics like cisplatin and topotecan, indicating its potential as a novel anticancer agent .

Antifungal Activity

In addition to its anticancer properties, the compound has been tested for antifungal activity:

- Tested Strains : Various Candida strains were used to assess the antifungal efficacy.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be comparable or superior to fluconazole, a standard antifungal treatment .

Case Studies

- Study on Chromenes : A study synthesized a series of chromene derivatives, including this compound. These compounds were tested for their ability to inhibit cancer cell growth and showed promising results against multiple cancer types .

- In Silico Studies : Molecular docking studies indicated that the compound binds effectively to the active sites of topoisomerases and CYP51, suggesting a dual mechanism of action against both cancerous and fungal cells .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C18H14N2O4 |

| Molar Mass | 322.3148 g/mol |

| Anticancer Cell Lines | PC-3, SK-LU-1 |

| MIC Against Candida spp. | Comparable to fluconazole |

| Mechanism of Action | Topoisomerase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.